

# Technical Support Center: Optimizing Patient Selection for IO-108 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 108*

Cat. No.: *B12393545*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the novel myeloid checkpoint inhibitor, IO-108. Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays relevant to IO-108's mechanism of action and biomarker discovery.

## Frequently Asked Questions (FAQs)

**Q1:** What is the mechanism of action for IO-108?

**A1:** IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.<sup>[1][2]</sup> LILRB2 is a key myeloid checkpoint inhibitor expressed primarily on myeloid cells such as monocytes, macrophages, dendritic cells, and neutrophils.<sup>[1][3]</sup> In the tumor microenvironment (TME), LILRB2 interacts with ligands like HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, which are involved in cancer-associated immune suppression.<sup>[1][2]</sup> This interaction induces a tolerogenic phenotype in myeloid cells, suppressing T cell activation and promoting tumor immune evasion. <sup>[1]</sup> IO-108 blocks this interaction, reprogramming the immunosuppressive myeloid cells to a pro-inflammatory state, thereby promoting both innate and adaptive anti-cancer immunity.<sup>[3][4]</sup> <sup>[5]</sup>

**Q2:** What are the potential biomarkers for selecting patients for IO-108 therapy?

A2: While research is ongoing, preliminary clinical data suggests potential predictive biomarkers for IO-108. In a Phase 1 study, baseline tumor inflammation gene signature (TIS) scores were found to correlate with clinical benefit in patients receiving IO-108 both as a monotherapy and in combination with pembrolizumab.[\[6\]](#)[\[7\]](#) Additionally, pharmacodynamic gene expression changes that reflect increased T cell infiltration in the tumor were associated with clinical benefits.[\[6\]](#) These findings suggest that a pre-existing inflamed tumor microenvironment and the expression of genes associated with T cell activation could be key indicators for patient selection.[\[4\]](#) Further investigation into the expression levels of LILRB2 on peripheral and tumor-infiltrating myeloid cells, as well as the presence of its ligands in the TME, may also aid in patient stratification.[\[5\]](#)[\[8\]](#)

Q3: What are the key cell populations to analyze when investigating the effects of IO-108?

A3: The primary targets of IO-108 are myeloid cells. Therefore, it is crucial to analyze changes within this compartment. Key cell populations include monocytes, macrophages (particularly tumor-associated macrophages or TAMs), dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[\[1\]](#)[\[3\]](#) Analysis should focus on changes in their phenotype (e.g., polarization from an M2-like suppressive state to an M1-like pro-inflammatory state), function (e.g., antigen presentation capabilities), and their ability to suppress T cell activity.[\[3\]](#)[\[9\]](#)[\[10\]](#) Concurrently, assessing the activation status and proliferation of T cells is essential to confirm the downstream effects of myeloid cell reprogramming.[\[11\]](#)[\[12\]](#)

Q4: What are suitable in vitro and ex vivo assays to test the activity of IO-108?

A4: A variety of assays can be employed to evaluate the biological activity of IO-108. In vitro, macrophage repolarization assays can be used to assess the shift from an M2 to M1 phenotype.[\[9\]](#) Co-culture assays with myeloid cells and T cells, such as a mixed lymphocyte reaction (MLR), can demonstrate the ability of IO-108 to alleviate myeloid cell-mediated suppression of T cell proliferation and cytokine production.[\[3\]](#) Ex vivo analysis of patient-derived tumor tissues or peripheral blood mononuclear cells (PBMCs) can provide direct evidence of IO-108's effects. This can include flow cytometric analysis of LILRB2 receptor occupancy and changes in myeloid and T cell populations, as well as gene expression profiling of tumor biopsies.[\[4\]](#)[\[6\]](#)

## Clinical Data Summary

The following table summarizes the preliminary efficacy data from the Phase 1 dose-escalation study of IO-108 (NCT05054348) in patients with advanced solid tumors.[4][6][13]

| Treatment Cohort | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
|------------------|------------------------------|-----------------------------|------------------------|-----------------------|---------------------|--------------------------|
| IO-108           |                              |                             |                        |                       |                     |                          |
| Monotherapy      | 11                           | 9%                          | 1                      | 0                     | 4                   | 6                        |
| IO-108 +         |                              |                             |                        |                       |                     |                          |
| Pembrolizumab    | 13                           | 23%                         | 0                      | 3                     | 4                   | 6                        |

Data as of March 13, 2023. One patient crossed over from the monotherapy to the combination arm.[4]

## Experimental Protocols and Troubleshooting

### Protocol 1: Flow Cytometry for LILRB2 Expression and Receptor Occupancy

This protocol provides a general framework for assessing LILRB2 expression on peripheral blood myeloid cells and determining IO-108 receptor occupancy.

#### Methodology:

- Sample Collection: Collect whole blood in sodium heparin tubes.
- Cell Staining (Surface Markers):
  - Aliquot 100 µL of whole blood per tube.
  - Add a pre-titrated cocktail of fluorescently-conjugated antibodies to identify myeloid cell subsets (e.g., CD45, CD11b, CD14, CD15, HLA-DR, CD33).

- To a separate tube for total LILRB2 expression, add an anti-LILRB2 antibody conjugated to a fluorophore not used in the myeloid panel and that does not compete with IO-108 binding.
- To determine free LILRB2 receptors (for receptor occupancy), add a pre-titrated amount of fluorescently-labeled IO-108 or a secondary antibody that detects the IO-108 (human IgG4).
- Incubate for 30 minutes at 4°C in the dark.
- Red Blood Cell Lysis: Perform RBC lysis using a commercial lysis buffer according to the manufacturer's instructions.
- Wash: Wash cells twice with PBS containing 2% FBS.
- Data Acquisition: Acquire samples on a flow cytometer. Ensure a sufficient number of events are collected for robust analysis of myeloid populations.
- Data Analysis: Gate on myeloid cell populations of interest (e.g., Monocytes: CD45+CD14+; Granulocytic MDSCs: CD45+CD11b+CD14-CD15+HLA-DR-/low).[14] Analyze the expression of LILRB2 on these populations. Receptor occupancy can be calculated as: RO (%) = [1 - (MFI of free receptor / MFI of total receptor)] \* 100.

Troubleshooting Guide:

| Issue                               | Possible Cause(s)                                                                          | Suggested Solution(s)                                                                                                                    |
|-------------------------------------|--------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Low LILRB2 Signal                   | Improper antibody titration; Low LILRB2 expression on the cell type; Antibody degradation. | Re-titrate the anti-LILRB2 antibody; Confirm LILRB2 expression on a positive control cell line; Use a new vial of antibody.              |
| High Background Staining            | Insufficient washing; Non-specific antibody binding.                                       | Increase the number of wash steps; Include an Fc block step before adding antibodies; Use isotype controls to set gates.                 |
| Poor Separation of Cell Populations | Inappropriate marker combination; Incorrect compensation.                                  | Optimize the antibody panel to ensure clear separation of myeloid subsets; Carefully perform compensation using single-stained controls. |

## Protocol 2: Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay

This assay assesses the ability of IO-108 to reverse the T cell suppressive function of MDSCs.

Methodology:

- Isolation of Cells:
  - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Isolate MDSCs from patient peripheral blood or tumor digests. MDSCs can be enriched using magnetic bead-based selection.[\[15\]](#)
- T Cell Labeling: Label responder T cells (from the healthy donor PBMCs) with a proliferation dye such as CFSE or CellTrace Violet.
- Co-culture Setup:

- Plate the labeled T cells in a 96-well round-bottom plate.
- Add isolated MDSCs at different MDSC:T cell ratios (e.g., 1:2, 1:4, 1:8).
- Add a T cell stimulus (e.g., anti-CD3/CD28 beads or PHA).
- Add IO-108 or an isotype control antibody at various concentrations to the appropriate wells.

- Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
- Analysis:
  - Assess T cell proliferation by flow cytometry. A decrease in the proliferation dye's fluorescence intensity indicates cell division.
  - The supernatant can be collected to measure cytokine production (e.g., IFN-γ) by ELISA or CBA.[\[12\]](#)

#### Troubleshooting Guide:

| Issue                                             | Possible Cause(s)                                                          | Suggested Solution(s)                                                                              |
|---------------------------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| High T Cell Proliferation in MDSC control wells   | Low purity or viability of isolated MDSCs; Insufficient MDSC:T cell ratio. | Assess MDSC purity and viability post-isolation; Increase the number of MDSCs relative to T cells. |
| Low T Cell Proliferation in "T cell only" control | Suboptimal T cell stimulation; Poor T cell viability.                      | Titrate the T cell stimulus; Ensure T cells are healthy and viable before labeling.                |
| High variability between replicates               | Inconsistent cell plating; Pipetting errors.                               | Use a multichannel pipette for cell plating; Ensure homogenous cell suspensions before aliquoting. |

## Visualizations

## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: IO-108 blocks LILRB2 signaling to reprogram myeloid cells.



[Click to download full resolution via product page](#)

Caption: A proposed workflow for patient stratification.

[Click to download full resolution via product page](#)

Caption: A logical approach to troubleshooting experiments.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. IO-108 — Immune-Onc Therapeutics [immune-onc.com]
- 2. Immune-Onc Therapeutics Announces IO-108 Phase I Clinical Trial Results Selected for Oral Presentation at AACR Annual Meeting 2023 — Immune-Onc Therapeutics [immune-onc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. JCI - Blocking immunoinhibitory receptor LILRB2 reprograms tumor-associated myeloid cells and promotes antitumor immunity [jci.org]
- 11. Functional Assays Evaluating Immunosuppression Mediated by Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of Human Circulating Myeloid-Derived Suppressor Cells and Analysis of Their Immunosuppressive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Suppressive Activity and Autophagy in Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Patient Selection for IO-108 Treatment]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12393545#optimizing-patient-selection-for-io-108-treatment>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)